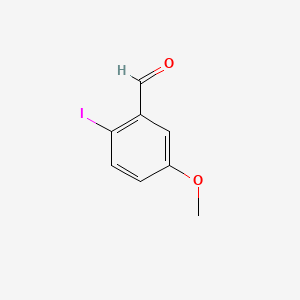

2-Iodo-5-methoxybenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRFMOFYYPMQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446170 | |

| Record name | Benzaldehyde, 2-iodo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77287-58-2 | |

| Record name | Benzaldehyde, 2-iodo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77287-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 2 Iodo 5 Methoxybenzaldehyde

Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring makes 2-Iodo-5-methoxybenzaldehyde an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and highly polarizable, facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-determining. This reactivity allows for the facile formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing C-C bonds. For substrates like this compound, the high reactivity of the aryl iodide moiety makes it an ideal partner for these transformations, often proceeding under mild conditions with high efficiency.

The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. In the case of this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids to produce substituted biphenyls or styrenes, respectively.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in broad literature surveys, the reaction conditions can be inferred from established protocols for similar aryl iodides. A typical catalytic system would involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine ligand to stabilize the catalyst, and a base. The base, commonly sodium carbonate, potassium carbonate, or cesium carbonate, is crucial for the activation of the organoboron species.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic Partner |

| Organoboron Reagent | Phenylboronic acid, 4-methylphenylboronic acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyst Precursor |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boronic Acid |

| Solvent | Toluene, Dioxane, DMF, often with water | Reaction Medium |

| Temperature | Room Temperature to 100 °C | Affects Reaction Rate |

The reaction proceeds with high functional group tolerance, meaning the aldehyde moiety on the this compound substrate would likely remain intact throughout the coupling process.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is indispensable for the synthesis of arylalkynes and conjugated enynes. This compound serves as an ideal electrophilic partner due to the high reactivity of the C-I bond.

The reaction is typically co-catalyzed by a copper(I) salt, such as CuI, which facilitates the formation of a copper acetylide intermediate. An amine base, like triethylamine or diisopropylethylamine, is used both as the base and often as the solvent. The palladium catalyst, similar to the Suzuki coupling, is typically a Pd(0) species complexed with phosphine ligands.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic Partner |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic Partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Base and Solvent |

| Solvent | THF, DMF (if base is not the solvent) | Reaction Medium |

| Temperature | Room Temperature to 60 °C | Affects Reaction Rate |

The mild conditions of the Sonogashira coupling ensure that sensitive functional groups, including the aldehyde on the substrate, are well-tolerated.

Mechanistic Insights into Cross-Coupling Processes

The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings are well-established and share a common catalytic cycle consisting of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide (Ar-I), in this case, this compound, to a palladium(0) complex (Pd⁰L₂). This step involves the cleavage of the C-I bond and results in the formation of a square planar palladium(II) intermediate (Ar-PdII(I)L₂). This is often the rate-determining step, and its facility with aryl iodides is a key reason for their high reactivity.

Transmetalation : In this step, the organic group from the organometallic nucleophile (e.g., the aryl group from the organoboron compound in Suzuki coupling or the alkynyl group from the copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center. The halide or other leaving group on the palladium is displaced, yielding a new diorganopalladium(II) complex (Ar-PdII(R)L₂). For the Suzuki reaction, the base is critical here to form a more nucleophilic "ate" complex from the boronic acid. In the Sonogashira reaction, the copper co-catalyst facilitates this transfer from the alkyne.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the final coupled product (Ar-R). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The formation of the stable C-C bond provides the thermodynamic driving force for this step.

Nucleophilic Substitution Reactions at the Iodine Atom

While cross-coupling reactions are dominant, the iodine atom can also be displaced through nucleophilic aromatic substitution (SₙAr) reactions, although this pathway is generally less common for simple aryl halides unless the ring is activated by potent electron-withdrawing groups. In this compound, the aldehyde group (-CHO) is a moderately electron-withdrawing group. Its position ortho to the iodine atom can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SₙAr reaction.

The SₙAr mechanism involves two steps:

Addition : A strong nucleophile (e.g., an alkoxide, thiolate, or amide) attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. The electron-withdrawing aldehyde group at the ortho position can delocalize the negative charge, thus stabilizing this intermediate.

Elimination : The leaving group (iodide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The presence of the electron-donating methoxy (B1213986) group, however, may partially counteract the activating effect of the aldehyde group, making harsh reaction conditions (high temperatures and very strong nucleophiles) potentially necessary for this type of transformation.

Aldehyde Functional Group Transformations

The aldehyde group is one of the most versatile functional groups in organic chemistry and offers a gateway to numerous molecular structures. The aldehyde on this compound can be transformed without affecting the C-I bond if appropriate reagents are chosen.

Common transformations include:

Oxidation : The aldehyde can be easily oxidized to a carboxylic acid (2-Iodo-5-methoxybenzoic acid) using a variety of oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid reactions at other sites.

Reduction : The aldehyde can be selectively reduced to a primary alcohol ( (2-Iodo-5-methoxyphenyl)methanol (B12953678) ) using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but require anhydrous conditions.

Nucleophilic Addition : The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.

Grignard and Organolithium Reagents : Reaction with organometallic reagents (e.g., MeMgBr or PhLi) followed by an aqueous workup yields secondary alcohols.

Wittig Reaction : Reaction with phosphorus ylides (Ph₃P=CHR) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond.

Reductive Amination : The aldehyde can be converted into an amine by reaction with an amine (primary or secondary) to form an imine or enamine intermediate, which is then reduced in situ, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

These transformations highlight the synthetic utility of the aldehyde group, allowing for significant molecular elaboration while potentially retaining the carbon-iodine bond for subsequent cross-coupling reactions.

Reduction to Corresponding Alcohols

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. In the case of this compound, the aldehyde functional group can be selectively reduced to a hydroxymethyl group, yielding (2-iodo-5-methoxyphenyl)methanol. This conversion is typically achieved using mild reducing agents to avoid unwanted side reactions involving the iodo and methoxy substituents.

Sodium borohydride (NaBH₄) is a commonly employed reagent for this type of transformation. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This initial step forms a tetrahedral intermediate, an alkoxide, which is subsequently protonated during the workup step (often with a weak acid or water) to afford the final primary alcohol product. The presence of the electron-donating methoxy group and the bulky iodo group on the aromatic ring can influence the reactivity of the aldehyde, but the reduction is generally efficient under standard conditions.

The general transformation is as follows:

Reaction Scheme for the Reduction of this compound

[Image of the chemical reaction showing this compound being converted to (2-iodo-5-methoxyphenyl)methanol using NaBH4]

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Product IUPAC Name |

|---|

This selective reduction is a crucial step in the synthesis of more complex molecules where the alcohol functionality is required for subsequent reactions, such as esterification or etherification.

Condensation Reactions (e.g., Hydrazone Formation)

This compound, like other aldehydes, readily undergoes condensation reactions with primary amine derivatives. A prominent example is the reaction with hydrazides to form hydrazones. This reaction involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the carbonyl carbon of the aldehyde.

The reaction is typically catalyzed by an acid and proceeds through a carbinolamine intermediate. Subsequent dehydration of this intermediate leads to the formation of a carbon-nitrogen double bond (C=N), characteristic of the hydrazone functional group. researchgate.netThe resulting N-acylhydrazone structure is a versatile synthon in organic chemistry, valued for its role in the synthesis of various heterocyclic compounds and its interesting biological activities. nih.gov The general scheme for hydrazone formation is depicted below:

Reaction Scheme for the Formation of a Hydrazone from this compound``` [Image of the chemical reaction showing this compound reacting with a generic hydrazide (R-C(O)NHNH2) to form the corresponding hydrazone]

Table 2: Example of Hydrazone Formation

| Aldehyde | Amine Derivative | Product Type | Key Functional Group |

| :--- | :--- | :--- | :--- |

| this compound | Hydrazide (e.g., Isonicotinic hydrazide) | Hydrazone | Imine (C=N) |

The synthesis of hydrazones can be achieved through various methods, including conventional solution-based synthesis, mechanosynthesis, or solid-state melt reactions, depending on the specific substrates and desired outcomes.

nih.gov#### 3.4. Cascade and Annulation Reactions Employing this compound or its Analogues

The presence of both an ortho-iodo substituent and an aldehyde group (or a derivative thereof) in compounds like this compound provides a strategic platform for designing cascade and annulation reactions. These reactions are highly efficient processes that allow for the construction of complex polycyclic systems in a single synthetic operation. The ortho-iodo group is particularly valuable as it can participate in various palladium- or copper-catalyzed cross-coupling reactions.

While specific examples employing this compound are specialized, the reactivity of its structural analogues, particularly ortho-iodoaryl compounds, illustrates the potential of this substrate class in building fused heterocyclic frameworks.

Key Reaction Types:

Palladium-Catalyzed Cascade Reactions: Analogues such as o-iodo-N-alkenylanilines can undergo palladium-catalyzed cascade reactions with tosylhydrazones. These sequences can involve the migratory insertion of a carbene ligand and a C-C double bond, leading to the formation of polysubstituted indoles through a 5-exo-trig cyclization process. T rsc.orghe outcome of these cascades is often dependent on the substitution pattern of the starting materials.

rsc.org* [3+2] Annulation Reactions: Annulation reactions are powerful methods for synthesizing ring systems. F chim.itor instance, copper-catalyzed tandem annulation of substrates containing a 2-iodo-1,1'-biphenyl moiety with isocyanoacetates can generate complex pyrrole-fused tetracyclic skeletons. T rsc.orghis process proceeds through a tandem [3+2] cycloaddition and a subsequent C-C coupling step, showcasing how an iodo-group can be leveraged in the final ring-closing step of a cascade.

rsc.orgThese examples highlight the synthetic utility of the ortho-iodoaryl motif present in this compound for constructing complex molecular architectures through multi-step, one-pot procedures.

Table 3: Examples of Cascade/Annulation Reactions with Structural Analogues

| Reaction Type | Key Reactant Motif | Catalyst | Resulting Structure |

| :--- | :--- | :--- | :--- |

| Pd-catalyzed Cascade | o-Iodo-N-alkenylaniline | Palladium complex | Polysubstituted Indole |

| Copper-catalyzed Annulation | 2-Alkynoyl-2'-iodo-1,1'-biphenyl | Copper(I) Iodide (CuI) | Pyrrole-fused Tetracycle |

***

**Table of Compounds Mentioned**

Compound Name IUPAC Name Molecular Formula This compound This compound C₈H₇IO₂ (2-iodo-5-methoxyphenyl)methanol (2-iodo-5-methoxyphenyl)methanol C₈H₉IO₂ Sodium borohydride Sodium tetrahydridoborate NaBH₄ Hydrazone (Varies based on reactants) (Varies) Isonicotinic hydrazide Pyridine-4-carbohydrazide C₆H₇N₃O o-Iodo-N-alkenylaniline (Varies based on structure) (Varies) Tosylhydrazone (Varies based on reactants) (Varies) Isocyanoacetate (Varies based on ester group) (Varies) 2-Alkynoyl-2'-iodo-1,1'-biphenyl (Varies based on structure) (Varies)

Applications of 2 Iodo 5 Methoxybenzaldehyde As a Synthetic Intermediate

Synthesis of Complex Organic Molecules

The unique structural features of 2-iodo-5-methoxybenzaldehyde make it an ideal starting material for the synthesis of intricate organic structures, including polycyclic and heterocyclic systems, as well as biaryl compounds.

This compound is a key intermediate in the synthesis of advanced polycyclic and heterocyclic systems. One notable application is in the preparation of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives. These compounds are of interest for their potential as kinase inhibitors. The synthesis involves a multi-step sequence where the aldehyde functionality and the iodo group of this compound are strategically utilized to build the complex fused-ring system.

In a specific synthetic route, this compound is reacted to form a key intermediate that subsequently undergoes intramolecular cyclization to yield the desired 6H-benzo[b]indeno[1,2-d]thiophen-6-one scaffold. This process highlights the utility of this compound in constructing complex, multi-ring systems that incorporate heteroatoms like sulfur, which are common in pharmacologically active molecules.

The formation of biaryl structures is a fundamental transformation in organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. The carbon-iodine bond in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, which are powerful methods for constructing carbon-carbon bonds.

The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, is a widely used method for biaryl synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net Similarly, the Stille reaction couples an organotin compound with an organohalide, and the Heck reaction couples an organohalide with an alkene, both catalyzed by palladium. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govuwindsor.ca While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, its structure as an aryl iodide makes it a prime candidate for such transformations. The presence of the aldehyde and methoxy (B1213986) groups can influence the electronic properties of the aromatic ring and, consequently, the efficiency of the cross-coupling reaction.

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Coupling Partners | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Mild conditions, high functional group tolerance, commercially available reagents. nih.gov |

| Stille Coupling | Aryl Halide + Organotin Compound | Stable organotin reagents, but toxicity of tin compounds is a drawback. organic-chemistry.orgwikipedia.orguwindsor.ca |

| Heck Reaction | Aryl Halide + Alkene | Forms a substituted alkene, which can be a precursor to biaryls. wikipedia.orgorganic-chemistry.org |

Development of Biologically Active Compounds

This compound is a valuable precursor in the development of various biologically active compounds, including potential pharmaceuticals. Its utility stems from its ability to be readily converted into more complex molecules with desired pharmacological properties.

Hydrazide-hydrazone derivatives are a class of compounds known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The aldehyde group of this compound can readily undergo a condensation reaction with hydrazides to form hydrazones. This reaction is a common and efficient method for generating molecular diversity.

Research has demonstrated the synthesis of hydrazide-hydrazone derivatives from a closely related compound, 5-iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde), which is structurally similar to this compound. In these studies, 5-iodovanillin is first coupled with other moieties, and the resulting aldehyde is then condensed with various benzohydrazides. The resulting hydrazide-hydrazone derivatives have shown significant anti-inflammatory activity in preclinical models. This highlights the potential of the iodomethoxybenzaldehyde scaffold as a key component in the design of novel therapeutic agents.

Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. As such, kinase inhibitors are a major focus of drug discovery efforts. This compound has been successfully employed as an intermediate in the synthesis of potent inhibitors of several kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinase 1 and 4 (CLK1/CLK4), and haspin.

In the synthesis of 6H-benzo[b]indeno[1,2-d]thiophen-6-one based kinase inhibitors, this compound is a key starting material. The resulting compounds have been shown to be potent inhibitors of DYRK1A, CLK1, CLK4, and haspin kinases, with IC₅₀ values in the nanomolar range. The inhibitory activity of these compounds underscores the importance of the structural features derived from this compound in achieving high-affinity binding to the kinase active site.

Table 2: Kinase Inhibition Profile of a Representative Compound Derived from this compound

| Kinase Target | IC₅₀ (nM) |

|---|---|

| DYRK1A | 35 |

| CLK1 | 20 |

| CLK4 | 26 |

| Haspin | 76 |

Spectroscopic Characterization and Structural Elucidation Studies of 2 Iodo 5 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of each atom can be mapped out.

Proton NMR (¹H NMR) for Structural Assignment and Regiochemical Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are key to structural assignment.

For 2-Iodo-5-methoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 2, and 5—results in a unique set of signals for the three aromatic protons.

¹H NMR Data for 4-hydroxy-3-iodo-5-methoxybenzaldehyde (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 9.76 | Singlet | Aldehyde proton (-CHO) |

| 7.89 | Doublet (J=1.7 Hz) | Aromatic proton (H-6) |

| 7.42 | Doublet (J=1.7 Hz) | Aromatic proton (H-2) |

Data sourced from spectral databases.

In this derivative, the two aromatic protons are meta-coupled, resulting in small doublet splittings. Similarly, for this compound, one would expect an aldehydic proton signal downfield (around 9.5-10.5 ppm), a sharp singlet for the methoxy group (around 3.8-4.0 ppm), and three distinct signals for the aromatic protons, with splitting patterns dictated by their ortho and meta relationships.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment.

For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring, the aldehydic carbonyl carbon, and the methoxy carbon. The carbonyl carbon is typically observed far downfield (185-195 ppm). The carbon attached to the iodine atom (C-2) will be shifted upfield due to the heavy atom effect, while the carbons attached to the electron-donating methoxy group and the electron-withdrawing aldehyde group will show predictable downfield and upfield shifts, respectively.

Analysis of related compounds such as 2-methoxybenzaldehyde (B41997) provides a reference for the expected chemical shifts. rsc.org

Predicted and Reference ¹³C NMR Shifts for Benzaldehyde (B42025) Derivatives

| Carbon Atom | 2-methoxybenzaldehyde (DMSO-d₆) rsc.org | 3-methoxybenzaldehyde (B106831) (DMSO-d₆) rsc.org |

|---|---|---|

| C=O | 189.0 ppm | 193.0 ppm |

| C-O | 161.5 ppm | 159.8 ppm |

| Aromatic C | 112.6 - 136.4 ppm | 112.9 - 137.6 ppm |

Based on these reference values, the carbon skeleton of this compound can be confidently elucidated by assigning each signal to its corresponding carbon atom.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies (wavenumbers, cm⁻¹) corresponding to the different functional groups present.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent peak is the strong C=O stretch of the aldehyde group. Other important vibrations include C-H stretches of the aromatic ring and aldehyde, C-O stretches of the ether linkage, and C=C stretches of the aromatic ring.

Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | Methoxy (-OCH₃) |

| ~2720, ~2820 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1680-1700 | C=O Stretch | Aldehyde (Carbonyl) |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl Ether |

| ~1030 | C-O Stretch (symmetric) | Aryl Ether |

The exact position of the C=O stretching frequency is sensitive to the electronic effects of the ring substituents. The presence of both an electron-donating methoxy group and an electron-withdrawing iodo group influences this frequency.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C₈H₇IO₂. The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass of 261.94908 Da. lookchem.com

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve characteristic losses of substituents. Key fragmentation pathways would include:

Loss of a hydrogen atom: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen.

Loss of the formyl group: A significant peak at [M-29]⁺ resulting from the cleavage of the -CHO group.

Loss of iodine: A prominent peak at [M-127]⁺ due to the cleavage of the C-I bond, yielding a methoxybenzoyl cation.

Loss of a methyl group: A peak at [M-15]⁺ from the fragmentation of the methoxy group.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Fragment Ion |

|---|---|

| 262 | [C₈H₇IO₂]⁺ (Molecular Ion) |

| 233 | [C₇H₄IO₂]⁺ (Loss of CHO) |

| 135 | [C₈H₇O₂]⁺ (Loss of I) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the aldehyde.

The benzene ring itself has strong absorptions around 200 nm (E-band) and a weaker, structured band around 254 nm (B-band). When substituted, these bands can shift in wavelength (bathochromic or hypsochromic shift) and change in intensity (hyperchromic or hypochromic effect).

For this compound, the following are expected:

A strong absorption band corresponding to the π → π* transition of the conjugated system, likely shifted to a longer wavelength (bathochromic shift) compared to unsubstituted benzaldehyde due to the presence of the methoxy and iodo auxochromes.

A weaker absorption band at a longer wavelength corresponding to the n → π* transition of the carbonyl group.

The methoxy group (-OCH₃) is a strong auxochrome that typically causes a significant bathochromic shift. The iodine atom, also an auxochrome, contributes to this shift as well. Therefore, the primary absorption maximum (λ_max) for this compound is expected to be well above 250 nm. For comparison, 2-methoxybenzaldehyde shows absorption maxima that can be used as a baseline to estimate the effect of the iodo substituent. fishersci.ca

Computational and Theoretical Investigations Pertaining to 2 Iodo 5 Methoxybenzaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com It is a valuable tool for understanding the relationship between a molecule's structure and its chemical reactivity. austinpublishinggroup.com For 2-Iodo-5-methoxybenzaldehyde, DFT calculations can elucidate key electronic properties that govern its behavior.

Detailed research findings from DFT studies on similar benzaldehyde (B42025) derivatives reveal several important parameters. nih.govisca.me The primary focus is often on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. austinpublishinggroup.comisca.me The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. austinpublishinggroup.commdpi.com

Another key aspect explored through DFT is the Molecular Electrostatic Potential (MEP). The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govisca.me For this compound, the electronegative oxygen atoms of the aldehyde and methoxy (B1213986) groups would be expected to show negative potential, while hydrogen atoms would exhibit positive potential. nih.gov This information is crucial for predicting how the molecule will interact with other reagents. isca.me

Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile. nih.gov Natural Bond Orbital (NBO) analysis is also employed to study charge transfer interactions within the molecule, revealing the stability arising from electron delocalization. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Molecular polarity and intermolecular interactions |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net This method calculates the excitation energies required to promote an electron from a lower energy orbital to a higher one, which corresponds to the absorption of light at specific wavelengths. mdpi.com TD-DFT is a cost-effective and reasonably accurate method for simulating the UV-Vis spectra of organic molecules. cnr.itaps.org

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), the oscillator strengths (f) of these transitions, and the specific molecular orbitals involved. mdpi.com Typically, the most significant electronic transitions occur from the HOMO to the LUMO. researchgate.net The theoretical spectrum generated by TD-DFT can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. mdpi.com The calculations are often performed with the inclusion of a solvent model to more accurately reflect experimental conditions. rsc.org

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 3.92 | 316 | 0.25 | HOMO -> LUMO |

| 4.74 | 261 | 0.18 | HOMO-1 -> LUMO |

| 4.83 | 256 | 0.45 | HOMO -> LUMO+1 |

Molecular Docking Simulations for Ligand-Target Interactions of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies on this compound derivatives are not extensively reported, the methodology would involve simulating the interaction of these derivatives with a specific protein target. The goal is to find the binding pose with the lowest free energy of binding (binding affinity). researchgate.net The simulation provides a score that ranks the ligand's potential efficacy and reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. researchgate.net For instance, derivatives could be docked into the active site of enzymes like soluble epoxide hydrolase or indoleamine 2,3-dioxygenase to predict their potential inhibitory activity. researchgate.netsemanticscholar.org

| Protein Target | Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Enzyme X Active Site | Derivative A | -7.5 | Asp120, Tyr250 | Hydrogen Bond |

| Enzyme X Active Site | Derivative A | -7.5 | Phe310, Leu314 | Hydrophobic Interaction |

| Enzyme Y Active Site | Derivative B | -6.8 | Ser95 | Hydrogen Bond |

Mechanistic Computational Analysis of Reactions Involving the Compound

Computational analysis serves as a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. This information provides a detailed, step-by-step picture of how a reaction proceeds.

For reactions involving this compound, such as nucleophilic additions to the aldehyde group, Suzuki-Miyaura coupling at the iodo position, or electrophilic aromatic substitution on the benzene (B151609) ring, computational methods can be applied. DFT calculations are commonly used to determine the geometries and energies of all stationary points along the reaction coordinate.

The activation energy (the energy barrier between reactants and the transition state) can be calculated, offering insights into the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For example, a computational study could analyze the Heck reaction involving this compound by modeling the oxidative addition, migratory insertion, and reductive elimination steps of the catalytic cycle. This would reveal the energetic profile of the entire process and highlight the rate-determining step. Such analyses are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Medicinal Chemistry and Biological Activity of Derivatives of 2 Iodo 5 Methoxybenzaldehyde

Exploration of Therapeutic Applications

The unique structural features of 2-iodo-5-methoxybenzaldehyde, including the presence of an aldehyde group, a methoxy (B1213986) group, and an iodine atom, provide multiple points for chemical modification, enabling the synthesis of a diverse library of derivatives. These derivatives have been investigated for several biological activities.

While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively documented, the broader class of chalcones, which can be synthesized from benzaldehyde (B42025) derivatives, has shown significant anti-inflammatory potential. Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, are known to modulate various inflammatory pathways. researchgate.net

Research on various chalcone (B49325) derivatives has demonstrated their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines stimulated by lipopolysaccharide (LPS). researchgate.net Some synthetic chalcones have shown inhibitory effects on the release of β-glucuronidase and histamine (B1213489) from mast cells, as well as superoxide (B77818) formation in neutrophils. nih.gov The anti-inflammatory effects of these compounds are often attributed to the suppression of chemical mediators released from mast cells and neutrophils. nih.gov For instance, certain dihydroxychalcones have demonstrated remarkable inhibitory effects on hind-paw edema induced by polymyxin (B74138) B in animal models. nih.gov The anti-inflammatory activity of chalcones is influenced by the substitution pattern on their aromatic rings, with hydroxyl and methoxy groups often playing a crucial role. nih.gov

Table 1: Anti-inflammatory Activity of Chalcone Derivatives

| Compound Class | Mechanism of Action | Observed Effects |

|---|---|---|

| Chalcones | Inhibition of inflammatory mediator production | Reduced NO and PGE2 production |

| Inhibition of mast cell and neutrophil degranulation | Decreased release of β-glucuronidase and histamine | |

| Inhibition of superoxide formation | Reduced oxidative stress | |

| Dihydroxychalcones | - | Inhibition of polymyxin B-induced hind-paw edema |

Schiff bases, another class of compounds readily synthesized from this compound, have been extensively investigated for their anticancer properties. Schiff bases are formed by the condensation of an aldehyde or ketone with a primary amine and contain a characteristic azomethine (-C=N-) group.

Numerous studies have reported the cytotoxic effects of Schiff base derivatives against various cancer cell lines. rjsocmed.comnih.govuj.ac.za For example, Schiff bases derived from 2,4-dihydroxy benzaldehyde have been identified as inhibitors of Hsp90, a molecular chaperone that is overexpressed in cancer cells and plays a crucial role in the folding and stability of numerous oncoproteins. nih.govconicet.gov.ar Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cancer cell death. The antiproliferative effect of these Schiff bases has been demonstrated in prostate cancer cell lines. nih.govconicet.gov.ar

The anticancer activity of Schiff bases is often attributed to their ability to chelate metal ions, interact with DNA, and inhibit key enzymes involved in cancer progression. The specific substituents on the aromatic rings of the Schiff base can significantly influence its cytotoxic potency and selectivity. uj.ac.za

Table 2: Anticancer Activity of Schiff Base Derivatives

| Compound Class | Target/Mechanism | Cell Line Examples |

|---|---|---|

| Schiff Bases | Hsp90 Inhibition | PC3 (Prostate Cancer) |

| DNA Interaction | - | |

| Metal Chelation | - |

The antimicrobial potential of derivatives of substituted benzaldehydes has been an area of active research. While specific studies on this compound derivatives are limited, related compounds have shown promising activity against a range of microbial pathogens.

For instance, N-substituted amino-2-pyridones, which can be synthesized from benzoyl derivatives, are known to possess antimicrobial and antifungal activities. dovepress.com Additionally, fatty acid amides derived from 4-methoxybenzylamine (B45378) have been synthesized and evaluated for their antimicrobial properties, with some compounds showing potent activity. nih.gov The mechanism of action of these compounds may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of lipophilic and electron-withdrawing or -donating groups can significantly impact the antimicrobial efficacy of these derivatives.

Derivatives of this compound have been specifically designed and synthesized as potent inhibitors of various enzymes implicated in disease.

One notable example is the development of purine (B94841) nucleoside phosphorylase (PNP) inhibitors. nih.govacs.org PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for certain cancers and autoimmune diseases. This compound has been utilized as a starting material in the multi-step synthesis of novel PNP inhibitors. nih.govacs.org

More recently, this compound was employed in the synthesis of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which were identified as potent inhibitors of several kinases, including DYRK1A, CLK1, CLK4, and haspin. rsc.org These kinases are involved in various cellular processes, and their dysregulation is associated with diseases such as cancer and neurodegenerative disorders. The most active compound from this series demonstrated a multi-kinase inhibitory profile with IC50 values in the nanomolar range. rsc.org

Table 3: Enzyme Inhibition by Derivatives of this compound

| Derivative Class | Target Enzyme(s) | Therapeutic Area |

|---|---|---|

| Purine Nucleoside Analogs | Purine Nucleoside Phosphorylase (PNP) | Cancer, Autoimmune Diseases |

| 6H-benzo[b]indeno[1,2-d]thiophen-6-ones | DYRK1A, CLK1, CLK4, Haspin | Cancer, Neurodegenerative Diseases |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological activity of derivatives of this compound is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and their positions on the molecular scaffold influence the therapeutic efficacy of the compounds.

For benzimidazole (B57391) derivatives, which can be synthesized from precursors related to this compound, SAR studies have revealed that modifications in both the benzimidazole core and the phenyl ring substituents can significantly impact their activity as enzyme inhibitors. mdpi.com The introduction of specific substituents can enhance binding to the target enzyme, thereby increasing inhibitory potency.

In the case of the aforementioned 6H-benzo[b]indeno[1,2-d]thiophen-6-one kinase inhibitors, SAR studies indicated that the presence of a 5-hydroxy or 5-methoxy group on the benzothiophene (B83047) ring system was crucial for potent inhibition of DYRK1A. rsc.org This highlights the importance of the electronic and steric properties of the substituents in determining the biological activity.

General SAR principles for biologically active compounds often involve optimizing factors such as hydrophobicity, electronic effects, and steric bulk to achieve potent and selective interactions with the biological target.

Metabolic Transformations and Bioactive Metabolite Formation (General discussion for benzaldehyde derivatives)

The metabolic fate of benzaldehyde derivatives is an important consideration in drug development, as it can influence their efficacy, duration of action, and potential for toxicity. The metabolism of aromatic compounds, including those with methoxy and iodo substituents, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govsemanticscholar.org

A common metabolic pathway for methoxy-substituted aromatic compounds is O-demethylation, which involves the removal of the methyl group to form a hydroxylated metabolite. nih.govnih.gov This process can significantly alter the biological activity of the parent compound. The resulting hydroxyl group can increase water solubility, facilitating excretion, or it can lead to the formation of a bioactive metabolite with either enhanced or diminished activity compared to the parent drug. nih.gov

Aromatic hydroxylation is another key metabolic transformation, where a hydroxyl group is introduced directly onto the aromatic ring. nih.gov The position of hydroxylation is influenced by the existing substituents on the ring.

The presence of an iodine atom can also influence metabolism. While the carbon-iodine bond is generally stable, deiodination can occur, although it is less common than the metabolism of other halogens like chlorine and bromine. The metabolic profile of any new derivative of this compound would need to be experimentally determined to fully understand its pharmacokinetic and pharmacodynamic properties.

Environmental and Green Chemistry Considerations in the Synthesis and Application of 2 Iodo 5 Methoxybenzaldehyde

Development of Greener Synthetic Protocols

Traditional methods for the synthesis of iodinated aromatic compounds, including 2-Iodo-5-methoxybenzaldehyde, often involve stoichiometric amounts of reagents and harsh reaction conditions. In contrast, greener synthetic protocols aim to improve atom economy, reduce the use of hazardous substances, and employ milder reaction conditions.

One approach to a greener synthesis of substituted benzaldehydes involves one-pot reactions, which can reduce waste by eliminating the need for intermediate purification steps. liberty.edurug.nlacs.orgresearchgate.net For instance, a two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has been developed that utilizes a stable aluminum hemiaminal as an intermediate, which protects the aldehyde group during subsequent cross-coupling reactions. rug.nlacs.orgresearchgate.net This method avoids the use of traditional protecting groups, which contributes to better atom economy.

The direct iodination of aromatic compounds is a key step in the synthesis of this compound. Green approaches to this reaction focus on avoiding the use of corrosive and toxic reagents. The use of molecular iodine with a suitable oxidizing agent is considered a more environmentally friendly option. For example, systems like I2/H2O2 have been used for the iodination of activated aromatic rings, with water being the only byproduct. researchgate.netmdpi.com Ultrasound-promoted iodination of aromatic compounds using molecular iodine and hydrogen peroxide in water has also been reported as a green method. chemicalbook.com

Organocatalytic methods for iodination represent another significant advancement in green chemistry. Thiourea derivatives have been used as organocatalysts for the mild and selective iodination of activated aromatic compounds with 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source. organic-chemistry.org These reactions are often highly regioselective and produce high yields of the desired products under environmentally benign conditions. organic-chemistry.org

The following table summarizes some greener approaches to reactions relevant to the synthesis of this compound:

| Reaction Type | Reagents/Catalyst | Solvent | Key Green Advantage |

| One-Pot Synthesis of Substituted Benzaldehydes | DIBAL-H, Organolithium reagents, Pd-catalyst | Toluene | Avoids intermediate purification, improving efficiency. nih.gov |

| Iodination of Aromatic Compounds | I2 / 30% aq. H2O2 | Solvent-free or Ionic Liquid | Uses a green oxidant (H2O2) and can be performed without organic solvents. researchgate.netmdpi.com |

| Organocatalytic Iodination | 1,3-diiodo-5,5-dimethylhydantoin (DIH), Thiourea catalyst | Acetonitrile (B52724) | Employs a metal-free catalyst, offering high selectivity and mild conditions. organic-chemistry.org |

| Laccase-Catalyzed Iodination | KI, Laccase enzyme, Aerial O2 | Not specified | Uses a biocatalyst and a renewable oxidant (air), producing water as the main byproduct. rsc.org |

Minimization of Waste and Use of Renewable Feedstocks

A primary goal of green chemistry is the minimization of waste, often quantified by metrics such as the E-factor (Environmental factor), which is the mass ratio of waste to the desired product. researchgate.netresearchgate.net Traditional multi-step syntheses of complex molecules like this compound can have high E-factors due to the use of stoichiometric reagents, solvent use, and purification steps.

Strategies to minimize waste in the synthesis of this compound include:

Improving Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. scranton.edu Addition and rearrangement reactions, for example, have 100% atom economy in theory. scranton.edu

One-Pot Syntheses: As mentioned previously, combining multiple reaction steps in a single pot reduces the need for purification of intermediates, thereby minimizing solvent and material loss. liberty.edurug.nlacs.orgresearchgate.net

Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste. nih.gov

The use of renewable feedstocks is another cornerstone of green chemistry, aiming to shift from a petrochemical-based economy to one based on biomass. While there is no specific information on the synthesis of this compound from renewable feedstocks, the precursor molecule, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which is structurally similar, can be derived from lignin, a major component of biomass. This suggests the potential for developing synthetic pathways to this compound from renewable resources in the future.

Sustainable Catalytic Systems in Transformations Involving the Compound

The development of sustainable catalytic systems is crucial for the green synthesis and subsequent transformations of this compound. These systems often involve the use of earth-abundant metals, organocatalysts, or biocatalysts.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. For instance, laccase enzymes have been used for the iodination of phenolic compounds using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant. rsc.org This process is highly sustainable as it uses a readily available and inexpensive iodine source, a biocatalyst that operates under mild conditions, and air as the oxidant, with water being the only byproduct. rsc.org Given the phenolic nature of precursors to this compound, biocatalytic iodination could be a viable green synthetic route.

Organocatalysis: As discussed in section 8.1, organocatalysts like thiourea have been successfully employed for the iodination of aromatic compounds. organic-chemistry.org These metal-free catalysts are often less toxic and less sensitive to air and moisture compared to many metal-based catalysts, making them a more sustainable option.

Heterogeneous Catalysis: The use of heterogeneous catalysts, which are in a different phase from the reactants, offers advantages in terms of catalyst recovery and reuse, contributing to waste reduction. While specific examples for this compound are not readily available, the development of solid-supported catalysts for halogenation reactions is an active area of research in green chemistry.

The table below provides examples of sustainable catalytic systems that could be applied to the synthesis of this compound or similar compounds.

| Catalyst Type | Example | Reaction | Key Sustainability Feature |

| Biocatalyst | Laccase | Iodination of phenols | Uses aerial oxygen as a green oxidant; operates under mild conditions. rsc.org |

| Organocatalyst | Thiourea | Iodination of activated aromatics | Metal-free, reducing concerns about heavy metal contamination. organic-chemistry.org |

| Earth-Abundant Metal Catalyst | Copper(I) iodide (CuI) | Iodination of terminal alkynes | Utilizes a more abundant and less toxic metal compared to precious metal catalysts. mdpi.com |

Conclusion and Future Research Directions

Summary of Current Research Advancements

2-Iodo-5-methoxybenzaldehyde has emerged as a versatile building block in organic synthesis. Current research highlights its utility in constructing complex molecular architectures. It serves as a key intermediate in the synthesis of various organic compounds due to the reactivity conferred by its constituent functional groups: the aldehyde, the iodine atom, and the methoxy (B1213986) group. The aldehyde group readily participates in oxidation and reduction reactions, while the iodine substituent enhances reactivity, making it a suitable substrate for various coupling reactions. The methoxy group influences the compound's solubility and electronic properties.

Recent studies have demonstrated its application in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials. Furthermore, derivatives of this compound, such as 2-Iodo-N-isopropyl-5-methoxybenzamide, have been investigated as highly reactive and environmentally benign catalysts for alcohol oxidation. nih.govbeilstein-journals.org This catalytic activity is attributed to the rapid generation of a pentavalent iodine species during the reaction. nih.gov

Identification of Unexplored Research Avenues

Despite the progress made, several research avenues concerning this compound remain unexplored. A significant gap exists in the comprehensive investigation of its reaction scope under various catalytic systems. While its utility in certain coupling reactions is established, a systematic exploration of its reactivity with a broader range of coupling partners and catalysts could unveil novel synthetic pathways.

Furthermore, the potential of this compound as a precursor for the synthesis of heterocyclic compounds is an area that warrants more profound investigation. The strategic positioning of the iodo and aldehyde functionalities could be exploited to design novel cyclization strategies for accessing diverse heterocyclic scaffolds, which are prevalent in medicinally active compounds. The development of tandem or one-pot reactions commencing from this versatile starting material could also lead to more efficient and sustainable synthetic processes. liberty.edu

Potential for Novel Synthetic Methodologies and Applications

The unique structural features of this compound present significant potential for the development of novel synthetic methodologies. The presence of the ortho-iodo substituent could be leveraged for directed metalation strategies, enabling regioselective functionalization of the aromatic ring. liberty.edu This approach could provide access to polysubstituted benzaldehyde (B42025) derivatives that are otherwise difficult to synthesize.

Moreover, the application of modern synthetic techniques, such as photoredox catalysis and electrosynthesis, to reactions involving this compound could unlock new chemical transformations and provide access to novel molecular entities. These methods often proceed under mild conditions and can offer unique reactivity profiles compared to traditional thermal methods. The development of asymmetric catalytic transformations using substrates derived from this compound is another promising area for future exploration, which could lead to the efficient synthesis of chiral molecules with potential biological activity. semanticscholar.org

Impact on Drug Discovery and Material Science Research

In the realm of drug discovery, this compound and its derivatives hold considerable promise. The substituted benzaldehyde scaffold is a common feature in many biologically active molecules. The ability to readily functionalize the this compound core allows for the generation of diverse compound libraries for high-throughput screening and lead optimization. For instance, related iodo-methoxylated benzaldehyde derivatives have been utilized in the synthesis of compounds with potential therapeutic applications. echemi.com The unique electronic and steric properties imparted by the iodo and methoxy groups can influence the binding affinity and selectivity of drug candidates for their biological targets. vulcanchem.com

In material science, the reactivity of the C-I bond in this compound makes it an attractive monomer or precursor for the synthesis of novel polymers and functional materials. Through polymerization reactions, such as Sonogashira or Suzuki coupling, materials with tailored electronic and photophysical properties could be fabricated. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The potential for post-polymerization modification via the aldehyde group further enhances the versatility of this building block in creating advanced materials with specific functionalities.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Iodo-5-methoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common synthesis involves iodination of 3-methoxybenzaldehyde using iodine and silver nitrate (AgNO₃) in methanol under ambient light protection. The reaction proceeds at room temperature for 1 hour, yielding the product after workup .

- Optimization : Key parameters include stoichiometric ratios (e.g., 1.1 equiv iodine), solvent choice (methanol for solubility), and exclusion of light to prevent side reactions. Yield improvements may involve temperature control or alternative catalysts .

Q. What analytical techniques are recommended for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., aldehyde proton at δ 10.2 ppm, aromatic protons in δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : ESI-QMS confirms molecular weight ([M+H]⁺ observed at m/z 249.0, matching C₈H₇IO₂) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch ~1700 cm⁻¹) .

Q. How stable is this compound under storage, and what precautions are necessary?

- Stability : The compound is stable under recommended storage (dry, inert atmosphere, 2–8°C). Degradation risks include light exposure and moisture, which may hydrolyze the aldehyde group .

- Precautions : Store in amber glass vials, avoid static charge buildup, and use glove boxes for air-sensitive handling .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How can this compound serve as a precursor in heterocyclic compound synthesis?

- Applications : The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures. The aldehyde group participates in condensation reactions to generate Schiff bases or imidazoles .

- Example : Reacting with hydrazines yields hydrazones, intermediates for pyrazole or triazole derivatives .

Q. What challenges arise in handling reactive intermediates during its derivatization?

- Challenges :

- Oxidation Sensitivity : The aldehyde group may oxidize to carboxylic acid under acidic conditions.

- Iodine Displacement : Competing nucleophilic substitution at the iodine site requires careful control of reaction pH and nucleophile strength .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

- Data Analysis : Compare methods for iodine sourcing (e.g., molecular iodine vs. KI), catalyst loadings (AgNO₃ vs. CuI), and purification techniques (column chromatography vs. recrystallization).

- Case Study : Silver nitrate-mediated iodination ( ) achieves >90% purity, while alternative methods may require post-synthesis sublimation for comparable results .

Q. What role does this compound play in medicinal chemistry research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。